

Application Note & Protocol: Cell-Based Assay for Elabela(19-32) Activity

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Compound of Interest

Compound Name: Elabela(19-32)

Cat. No.: B15607937

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Introduction

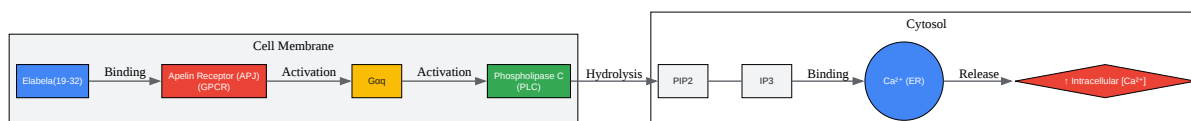
Elabela (ELA) is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the G-protein coupled apelin receptor (APJ)[1][2][3]. The apelinergic system is implicated in a variety of physiological processes, particularly in the development and function of the cardiovascular system[2][4][5]. **Elabela(19-32)**, a C-terminal fragment of the full-length peptide, has been identified as a bioactive fragment that retains the ability to bind to the APJ receptor and elicit downstream signaling[6][7][8]. **Elabela(19-32)** has been shown to activate both G α i1 and β -arrestin-2 signaling pathways, leading to various cellular responses, including receptor internalization and positive inotropic effects on the heart[6][7][9][10].

This application note provides a detailed protocol for a cell-based assay to quantify the activity of **Elabela(19-32)** by measuring intracellular calcium mobilization. This assay is a robust method for screening and characterizing potential modulators of the ELA-APJ signaling axis, which is a promising therapeutic target for cardiovascular diseases.

Signaling Pathway

Elabela(19-32) binds to the apelin receptor (APJ), a Class A GPCR. Upon binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. While the APJ receptor can couple to different G-proteins, Elabela has been shown to predominantly signal through the G α i and G α q pathways. Activation of G α q leads to the

activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), which can be detected using calcium-sensitive fluorescent dyes.



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Caption: **Elabela(19-32)** signaling pathway leading to calcium mobilization.

Experimental Protocol: Calcium Mobilization Assay

This protocol describes the measurement of **Elabela(19-32)** activity using a fluorescent calcium indicator in a 96-well plate format.

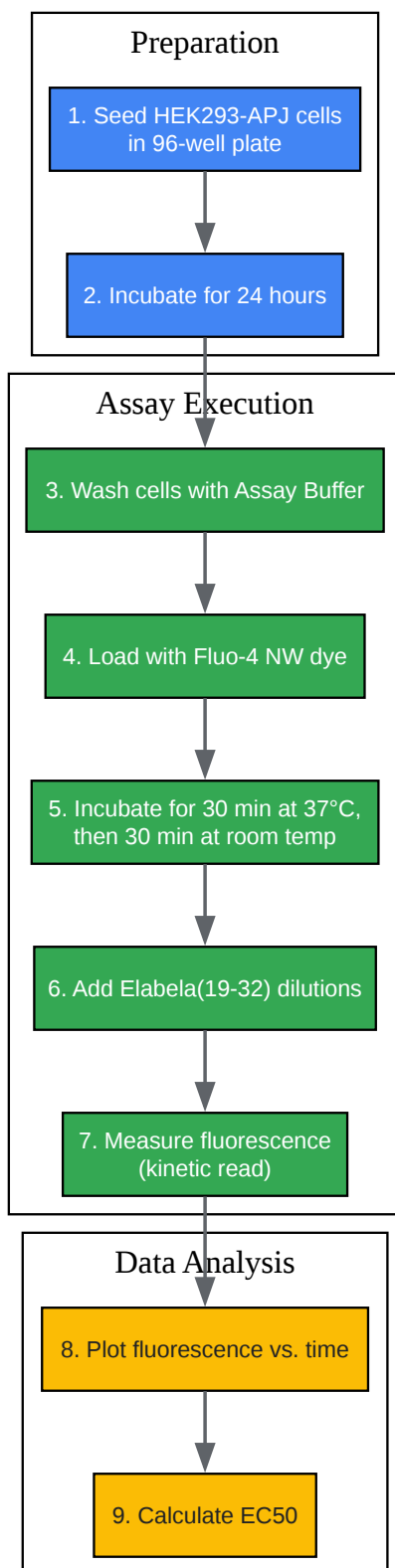
Materials and Reagents

Material/Reagent	Supplier	Catalog Number
HEK293 cells stably expressing human Apelin Receptor (APJ)	(Example) ATCC	CRL-XXXX
Elabela(19-32) peptide	(Example) Tocris	XXXX
Fluo-4 NW Calcium Assay Kit	(Example) Thermo Fisher Scientific	F36206
Dulbecco's Modified Eagle Medium (DMEM)	(Example) Gibco	11965092
Fetal Bovine Serum (FBS)	(Example) Gibco	26140079
Penicillin-Streptomycin	(Example) Gibco	15140122
Trypsin-EDTA (0.25%)	(Example) Gibco	25200056
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES	(Example) Gibco	14025092
96-well black, clear-bottom plates	(Example) Corning	3603

Cell Culture

- Culture HEK293-APJ cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells every 2-3 days or when they reach 80-90% confluency.

Assay Procedure



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Caption: Experimental workflow for the **Elabela(19-32)** calcium mobilization assay.

- Cell Seeding:
 - Harvest HEK293-APJ cells using Trypsin-EDTA.
 - Resuspend cells in complete medium and perform a cell count.
 - Seed 50,000 cells per well in a 96-well black, clear-bottom plate.
 - Incubate the plate for 24 hours at 37°C with 5% CO₂.
- Dye Loading:
 - Prepare the Fluo-4 NW dye solution according to the manufacturer's instructions.
 - Gently remove the culture medium from the wells.
 - Add 100 µL of the dye loading solution to each well.
 - Incubate the plate at 37°C for 30 minutes, followed by 30 minutes at room temperature in the dark.
- Compound Addition and Measurement:
 - Prepare a serial dilution of **Elabela(19-32)** in assay buffer (HBSS with 20 mM HEPES). A typical concentration range would be from 1 pM to 1 µM.
 - Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
 - Set the plate reader to measure fluorescence intensity at an excitation wavelength of 494 nm and an emission wavelength of 516 nm.
 - Establish a baseline fluorescence reading for 15-20 seconds.
 - Inject 20 µL of the **Elabela(19-32)** dilutions into the respective wells.
 - Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for a total of 120-180 seconds.

Data Analysis

- The change in fluorescence is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
- Plot the change in fluorescence against the logarithm of the **Elabela(19-32)** concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value. The EC50 is the concentration of **Elabela(19-32)** that elicits a half-maximal response.

Expected Results

The addition of **Elabela(19-32)** to HEK293-APJ cells is expected to induce a dose-dependent increase in intracellular calcium concentration. The EC50 for **Elabela(19-32)** in activating the Gαi1 pathway has been reported to be approximately 8.6 nM, while for β-arrestin-2 recruitment it is around 166 nM[9][10]. The EC50 for receptor internalization in HEK293 cells has been reported as 36 nM[9]. The results from the calcium mobilization assay should be within a similar nanomolar range.

Parameter	Expected Value
Elabela(19-32) EC50	1 - 50 nM
Z'-factor	> 0.5

Troubleshooting

Issue	Possible Cause	Solution
No response to Elabela(19-32)	- Low APJ receptor expression- Inactive peptide	- Confirm receptor expression by western blot or qPCR.- Use a fresh, properly stored stock of Elabela(19-32).
High background fluorescence	- Cell death- Autofluorescence of compounds	- Ensure cell viability is high.- Check for compound autofluorescence in a cell-free system.
Low signal-to-background ratio	- Insufficient cell number- Incomplete dye loading	- Optimize cell seeding density.- Ensure proper incubation time and temperature for dye loading.

Conclusion

This application note provides a reliable and reproducible method for assessing the activity of **Elabela(19-32)** through a cell-based calcium mobilization assay. This protocol can be adapted for high-throughput screening of compound libraries to identify novel agonists or antagonists of the Elabela-APJ signaling pathway, thereby facilitating drug discovery efforts in the context of cardiovascular and other related diseases.

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